molecular formula C13H11NO3S2 B2745206 2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid CAS No. 107622-62-8

2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

Cat. No.: B2745206
CAS No.: 107622-62-8
M. Wt: 293.36
InChI Key: XTLXDTJVUKAPNV-JXMROGBWSA-N
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Description

2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid is a complex organic compound featuring a thiazolidine ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid typically involves the condensation of 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidine with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid is unique due to its combination of a thiazolidine ring with a benzoic acid moiety, providing a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and exhibit diverse biological activities .

Biological Activity

2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C17H13NO4S2
Molecular Weight 359.42 g/mol
CAS Number Not specified
Chemical Structure Chemical Structure

Research indicates that thiazolidine derivatives, including this compound, may exert their biological effects through several mechanisms:

  • Antioxidant Activity : Thiazolidine compounds have shown the ability to reduce oxidative stress in various cell types, which could contribute to their protective effects against cellular damage .
  • Anticancer Properties : Studies have demonstrated that thiazolidine derivatives can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. For instance, compounds similar to this one have been shown to inhibit cell proliferation in human cancer cell lines such as HeLa and MCF-7 .
  • Antimicrobial Effects : Some thiazolidine derivatives exhibit antimicrobial activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related thiazolidine compounds:

  • Anticancer Activity :
    • A study on thiazolidinone derivatives revealed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like irinotecan .
    • Another investigation found that specific thiazolidinone analogs induced apoptosis in HeLa cells, highlighting their potential as anticancer agents .
  • Antimicrobial Activity :
    • A series of synthesized thiazolidine derivatives were tested for antibacterial properties, with one compound demonstrating notable inhibition against Gram-positive bacteria . The results indicate that modifications in the thiazolidine structure can enhance antimicrobial efficacy.
  • Antioxidant Effects :
    • Research has shown that certain thiazolidine compounds can significantly reduce intracellular reactive oxygen species (ROS) levels, which is crucial for protecting cells from oxidative damage . This property may be particularly beneficial in conditions characterized by oxidative stress.

Properties

IUPAC Name

2-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S2/c1-2-14-11(15)10(19-13(14)18)7-8-5-3-4-6-9(8)12(16)17/h3-7H,2H2,1H3,(H,16,17)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLXDTJVUKAPNV-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2C(=O)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=CC=C2C(=O)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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